({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide
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Overview
Description
({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are known to interact with various enzymes and receptors, but the specific targets can vary depending on the exact structure of the compound .
Mode of Action
It’s known that the trifluoromethyl group in pyridine derivatives can enhance the lipophilicity and metabolic stability of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been found to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the metabolic stability of the compound, which could potentially affect its bioavailability .
Result of Action
Trifluoromethylpyridines and their derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide typically involves multiple steps:
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Formation of the Pyridine Ring: : The initial step involves the synthesis of the pyridine ring with the desired substituents. This can be achieved through a series of reactions starting from commercially available precursors. For instance, 3-chloro-5-(trifluoromethyl)pyridine can be synthesized via halogenation and trifluoromethylation reactions.
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Introduction of the Methylsulfanyl Group: : The next step involves the introduction of the methylsulfanyl group. This can be done through a nucleophilic substitution reaction where a suitable thiol reacts with the pyridine derivative.
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Formation of Methanimidamide: : The final step involves the formation of the methanimidamide group. This can be achieved through the reaction of the intermediate compound with an appropriate amine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit biological activity against certain targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials that require specific chemical resistance or electronic properties.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
3-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a bromine substituent instead of chlorine.
2-Chloro-5-(trifluoromethyl)pyridine: Another structural isomer with different substitution patterns.
Uniqueness
({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide is unique due to the combination of its substituents. The presence of both a trifluoromethyl group and a sulfur-containing imidamide moiety imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar pyridine derivatives.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3S.BrH/c9-5-1-4(8(10,11)12)2-15-6(5)3-16-7(13)14;/h1-2H,3H2,(H3,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYRMRYQYJRHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CSC(=N)N)C(F)(F)F.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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